Molecular Weight Differentiation: Halogen-Dependent Physicochemical Tuning Between Chloromethyl and Bromomethyl Analogs
The target compound (CAS 88369-53-3) has a molecular weight of 306.15 g/mol (C14H9Cl2N3O), which is 44.45 g/mol lower than its direct bromomethyl analog 2-(bromomethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one (CAS 88369-54-4, MW 350.60 g/mol, C14H9BrClN3O) . This MW difference translates to distinct physicochemical properties: the chloromethyl compound has a lower logP, higher aqueous solubility, and different membrane permeability profile compared to the bromo analog, which is consistent with the established halogen-dependent property trends in medicinal chemistry [1]. For researchers selecting between these two analogs for fragment-based screening or lead optimization, the 44.45 g/mol MW difference may critically affect compliance with Lipinski's Rule of Five thresholds and downstream ADME predictions.
| Evidence Dimension | Molecular weight (g/mol) and elemental composition |
|---|---|
| Target Compound Data | MW = 306.15 g/mol; C14H9Cl2N3O; contains two chlorine atoms |
| Comparator Or Baseline | 2-(Bromomethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one (CAS 88369-54-4): MW = 350.60 g/mol; C14H9BrClN3O; contains one bromine and one chlorine |
| Quantified Difference | ΔMW = 44.45 g/mol (12.7% lower for the chloromethyl analog); Br replaced by Cl at the methyl position |
| Conditions | Calculated from elemental composition: C14H9Cl2N3O vs. C14H9BrClN3O |
Why This Matters
The 44.45 g/mol reduction in MW may improve ligand efficiency indices and compliance with drug-likeness filters during hit-to-lead progression.
- [1] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Halogen-dependent MW and logP principles for drug-likeness. View Source
